臭化カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

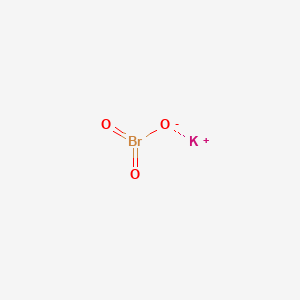

Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, potassium bromate has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .

科学的研究の応用

Potassium bromate has diverse applications in scientific research:

Chemistry: It is used as an analytical reagent and an oxidizing agent in various chemical reactions.

Biology and Medicine: Potassium bromate is employed in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain pharmaceuticals.

作用機序

Target of Action

Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .

Mode of Action

Potassium bromate acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .

Biochemical Pathways

Potassium bromate affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .

Pharmacokinetics

Potassium bromate is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .

Result of Action

Potassium bromate has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .

Action Environment

The optimal conditions for potassium bromate are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that potassium bromate is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .

準備方法

Potassium bromate can be synthesized through several methods:

Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and potassium bromate[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]

Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields potassium bromate.

化学反応の分析

Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:

Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, potassium bromate reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]

Substitution: In substitution reactions, potassium bromate can act as an effective brominating agent.

類似化合物との比較

Potassium bromate can be compared with other similar compounds such as:

Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.

Potassium Iodate (KIO₃): Similar to potassium bromate, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.

Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with potassium bromate but is less commonly used in the baking industry.

Potassium bromate’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.

特性

CAS番号 |

7758-01-2 |

|---|---|

分子式 |

BrHKO3 |

分子量 |

168.01 g/mol |

IUPAC名 |

potassium;bromate |

InChI |

InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

ISNOGGYFSHCRRL-UHFFFAOYSA-N |

SMILES |

[O-]Br(=O)=O.[K+] |

正規SMILES |

OBr(=O)=O.[K] |

沸点 |

Decomposes at 698° F (NTP, 1992) |

Color/Form |

White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |

密度 |

3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |

melting_point |

662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |

| 7758-01-2 | |

物理的記述 |

Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |

ピクトグラム |

Oxidizer; Acute Toxic; Health Hazard |

賞味期限 |

Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |

溶解性 |

10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |

同義語 |

potassium bromate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)

![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)